molecular formula C24H22N2O4 B2894335 2-(4-methoxyphenyl)-3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole CAS No. 33714-05-5

2-(4-methoxyphenyl)-3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole

Cat. No.: B2894335
CAS No.: 33714-05-5
M. Wt: 402.45
InChI Key: XUQODCUAOKDYKC-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole is a complex organic compound characterized by the presence of methoxyphenyl and nitroethyl groups attached to an indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole typically involves multi-step organic reactions. One common method includes the nitration of 4-methoxyphenyl compounds followed by a series of condensation reactions to form the indole core. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and condensation processes, utilizing advanced chemical reactors and purification systems to handle the complex reaction pathways and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. The reactions typically require controlled environments, including specific temperatures and pH levels, to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can produce a variety of functionalized indole compounds.

Scientific Research Applications

2-(4-Methoxyphenyl)-3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyamphetamine: Known for its psychoactive properties and interaction with serotonin receptors.

    2-Methoxyphenyl isocyanate: Used as a reagent in organic synthesis for protection/deprotection sequences.

    Tris(4-methoxyphenyl)amine: Studied for its electrochemical and photoluminescent properties.

Uniqueness

2-(4-Methoxyphenyl)-3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its combination of methoxyphenyl and nitroethyl groups attached to an indole core sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

2-(4-methoxyphenyl)-3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4/c1-29-18-11-7-16(8-12-18)21(15-26(27)28)23-20-5-3-4-6-22(20)25-24(23)17-9-13-19(30-2)14-10-17/h3-14,21,25H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUQODCUAOKDYKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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